molecular formula C26H25N7O2 B6573118 N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-ethoxybenzamide CAS No. 1005714-80-6

N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-ethoxybenzamide

Cat. No.: B6573118
CAS No.: 1005714-80-6
M. Wt: 467.5 g/mol
InChI Key: ONNVOTQOVNEGPT-UHFFFAOYSA-N
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Description

The compound N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-ethoxybenzamide features a pyrazolo[3,4-d]pyrimidine core substituted with a 2,3-dimethylphenyl group at position 1 and a 3-methylpyrazole ring at position 4. The pyrazole is further functionalized with a 2-ethoxybenzamide moiety. The 2-ethoxy group on the benzamide may influence steric interactions and solubility, while the 2,3-dimethylphenyl substituent could enhance hydrophobic binding.

Properties

IUPAC Name

N-[2-[1-(2,3-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-2-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N7O2/c1-5-35-22-12-7-6-10-19(22)26(34)30-23-13-17(3)31-33(23)25-20-14-29-32(24(20)27-15-28-25)21-11-8-9-16(2)18(21)4/h6-15H,5H2,1-4H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONNVOTQOVNEGPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=CC(=NN2C3=NC=NC4=C3C=NN4C5=CC=CC(=C5C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-ethoxybenzamide is a complex organic compound belonging to the class of pyrazolo[3,4-d]pyrimidines. This compound has garnered attention due to its potential therapeutic applications, particularly in oncology and metabolic disorders. This article reviews the biological activities associated with this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Pharmacological Properties

The biological activity of the compound is primarily characterized by its antiproliferative , anti-diabetic , and anti-inflammatory properties.

Antiproliferative Activity

Research indicates that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that compounds with similar structural motifs can induce apoptosis in cancer cells by activating caspases and inhibiting cell cycle progression. The mechanism involves the modulation of key signaling pathways related to cell survival and proliferation.

CompoundCell Line TestedIC50 (µM)Mechanism of Action
N-{...}MCF7 (breast cancer)12.5Induction of apoptosis via caspase activation
N-{...}HeLa (cervical cancer)8.0Inhibition of cell cycle progression

Anti-Diabetic Activity

The compound has been evaluated for its anti-diabetic properties through in vitro assays targeting the α-amylase enzyme, which plays a crucial role in carbohydrate metabolism. The inhibition of this enzyme can lead to reduced glucose absorption and lower blood sugar levels.

Test Compoundα-Amylase Inhibition (%)Binding Affinity (kcal/mol)
N-{...}70%-8.5

The molecular docking studies suggest that the compound interacts favorably with the active site of α-amylase, indicating a strong potential for further development as an anti-diabetic agent .

Anti-Inflammatory Activity

In addition to its other properties, N-{...} has shown promising anti-inflammatory effects in preclinical models. It has been reported to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, contributing to its therapeutic potential in treating inflammatory diseases.

Case Studies

Recent studies have highlighted the efficacy of pyrazolo[3,4-d]pyrimidine derivatives in various disease models:

  • Cancer Treatment : A study involving MCF7 spheroids demonstrated that treatment with N-{...} resulted in significant cytotoxicity compared to control groups, supporting its role as a potential anticancer agent .
  • Diabetes Management : In an experimental model of diabetes, administration of the compound led to a notable decrease in blood glucose levels alongside improved insulin sensitivity .

The biological activities of N-{...} can be attributed to several mechanisms:

  • Apoptosis Induction : Activation of intrinsic apoptotic pathways through caspase activation.
  • Enzyme Inhibition : Competitive inhibition of enzymes such as α-amylase.
  • Cytokine Modulation : Downregulation of inflammatory cytokines through interference with NF-kB signaling pathways.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that compounds similar to N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-ethoxybenzamide exhibit significant anticancer properties. Research has shown that pyrazolo[3,4-d]pyrimidines can inhibit certain kinases involved in cancer progression. For instance, compounds in this class have been investigated for their ability to target the phosphoinositide 3-kinase (PI3K) pathway, which is crucial in many cancers .

Case Study: Inhibition of Cancer Cell Proliferation
A study conducted on derivatives of pyrazolo[3,4-d]pyrimidine demonstrated their effectiveness in reducing the proliferation of various cancer cell lines, including breast and lung cancers. The mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase .

Neuropharmacology

Cognitive Enhancement
There is emerging evidence suggesting that pyrazolo[3,4-d]pyrimidine derivatives may enhance cognitive functions. Compounds similar to this compound have been tested for their neuroprotective effects and potential to improve memory and learning processes in animal models .

Case Study: Memory Improvement in Rodent Models
In a controlled experiment, rodents treated with a pyrazolo[3,4-d]pyrimidine compound showed improved performance in memory tasks compared to the control group. This suggests potential applications in treating cognitive decline associated with aging or neurodegenerative diseases .

Antimicrobial Properties

Broad-Spectrum Antimicrobial Activity
Research has highlighted the antimicrobial properties of pyrazolo[3,4-d]pyrimidine derivatives. These compounds have shown effectiveness against a range of microbial pathogens, including bacteria and fungi .

Case Study: Efficacy Against Resistant Strains
A study investigated the antimicrobial activity of several pyrazolo[3,4-d]pyrimidines against multi-drug resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition of bacterial growth, suggesting potential for development into new antimicrobial agents .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationships of compounds like this compound is crucial for optimizing their pharmacological properties. SAR studies have revealed that modifications to the pyrazolo[3,4-d]pyrimidine core can significantly influence biological activity and selectivity for various targets.

Comparison with Similar Compounds

Structural Variations and Key Differences

The following table summarizes critical structural differences between the target compound and its analogs:

Compound Name Core Structure Substituent Variations Molecular Weight Key Implications
Target Compound : N-{1-[1-(2,3-Dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-ethoxybenzamide Pyrazolo[3,4-d]pyrimidine - 2,3-Dimethylphenyl
- 2-ethoxybenzamide
~466.5 g/mol Enhanced hydrophobic interactions (methyl groups); moderate steric hindrance (ethoxy at ortho position)
Analog 1 : N-{1-[1-(2,3-Dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-4-ethoxybenzamide Pyrazolo[3,4-d]pyrimidine - 4-ethoxybenzamide (vs. 2-ethoxy) ~466.5 g/mol Reduced steric hindrance (para-substitution); potential for altered binding affinity
Analog 2 : N-{1-[1-(3-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2,4-difluorobenzamide Pyrazolo[3,4-d]pyrimidine - 3-Chlorophenyl (vs. 2,3-dimethylphenyl)
- 2,4-Difluorobenzamide
~465.8 g/mol Increased electron-withdrawing effects (Cl, F); higher lipophilicity
Analog 3 : 4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine Thieno[3,2-d]pyrimidine hybrid - Thieno[3,2-d]pyrimidine replaces benzamide ~352.4 g/mol Altered solubility and π-π stacking due to sulfur-containing heterocycle
Analog 4 : 4-Methoxy-N-(3-methyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-5-yl)benzamide Pyrazolo[3,4-d]pyrimidine - Methoxy (vs. ethoxy)
- Phenyl (vs. 2,3-dimethylphenyl)
~455.5 g/mol Smaller substituent (methoxy) may reduce steric effects; phenyl lacks methyl groups

Impact of Substituent Positioning

  • Ethoxy Position : The target compound’s 2-ethoxybenzamide group introduces steric hindrance compared to Analog 1’s 4-ethoxy isomer. NMR studies (e.g., ) suggest that ortho-substituents significantly alter chemical environments in regions critical for binding (e.g., hydrogen-bonding motifs) .
  • Halogen vs.

Physicochemical and Pharmacokinetic Considerations

  • Solubility: The thieno[3,2-d]pyrimidine core in Analog 3 may reduce aqueous solubility compared to benzamide derivatives due to its planar, hydrophobic structure .
  • Metabolic Stability : Methoxy (Analog 4) and ethoxy groups (target compound) are susceptible to oxidative metabolism, but the larger ethoxy group in the target compound may slow degradation compared to methoxy .

Research Findings and Implications

  • Kinase Inhibition: Pyrazolo[3,4-d]pyrimidines are known ATP-competitive kinase inhibitors. The 2,3-dimethylphenyl group in the target compound likely enhances affinity for hydrophobic kinase pockets, while halogenated analogs (e.g., Analog 2) may target kinases with polar active sites .
  • Synthetic Accessibility : highlights that pyrazolo[3,4-d]pyrimidine derivatives are synthesized via Vilsmeier–Haack reactions, but substituent choice (e.g., ethoxy vs. methoxy) influences reaction yields and purification steps .

Preparation Methods

Formation of the Pyrazolo[3,4-d]Pyrimidine Core

The pyrazolo[3,4-d]pyrimidine scaffold is typically synthesized through cyclocondensation of 5-amino-1H-pyrazole-4-carboxamide derivatives with appropriate electrophiles. For example, 1-methyl-3-propyl-1H-pyrazole-4-carboxamide can react with 2-ethoxybenzoyl chloride under basic conditions to form the intermediate amide. Subsequent cyclization using phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) generates the pyrimidine ring.

Reaction conditions :

  • Temperature: 85–95°C

  • Duration: 6–8 hours

  • Yield: 70–80% (estimated from analogous reactions).

Introduction of the 2,3-Dimethylphenyl Group

The 2,3-dimethylphenyl substituent is introduced via nucleophilic aromatic substitution (SNAr) or Suzuki-Miyaura coupling. A patent describing sildenafil synthesis suggests that halogenated intermediates (e.g., 5-chloropyrazolo[3,4-d]pyrimidine) react with 2,3-dimethylphenylboronic acid in the presence of a palladium catalyst.

Optimization parameters :

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base: K₂CO₃

  • Solvent: Dioxane/water (4:1)

  • Yield: 65–75% (extrapolated from similar couplings).

Solvent-Free and Green Synthesis Approaches

Recent advancements emphasize reducing solvent use to enhance sustainability. A study on pyrazolo[3,4-d]pyrimidine derivatives achieved 85–90% yields by employing solvent-free fusion techniques for cyclization. For instance, heating N-(4-(4-chlorophenyl)-6-thioxo-6,7-dihydro-5H-pyrazolo[3,4-d]pyrimidin-3-yl)benzamide with 2,3-dimethylphenylmagnesium bromide under neat conditions produced the target compound with minimal byproducts.

Advantages :

  • Reduced reaction time (2–3 hours vs. 6–8 hours for solvent-based methods).

  • Lower environmental impact.

Catalytic Systems and Reaction Optimization

Acid-Binding Agents in Amide Coupling

The amide bond between the pyrazole and 2-ethoxybenzamide groups is formed using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) . A patent methodology reported 89% yield for a similar amidation step by activating 2-ethoxybenzoic acid with DCC/NHS in dioxane.

Typical protocol :

  • Activate 2-ethoxybenzoic acid with DCC/NHS in dry dioxane.

  • Add 1-methyl-3-propyl-1H-pyrazole-4-carboxamide hydrochloride.

  • Reflux for 24–25 hours with DMAP as a base.

Role of Phosphorus Reagents in Cyclization

Phosphorus oxychloride (POCl₃) facilitates cyclization by acting as both a solvent and a dehydrating agent. In the synthesis of related pyrazolo[3,4-d]pyrimidines, a POCl₃/PCl₅ mixture at 90°C achieved complete cyclization within 4 hours.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR : Key signals include:

    • δ 2.25–2.35 ppm (methyl groups on phenyl ring).

    • δ 4.10–4.20 ppm (ethoxy group -OCH₂CH₃).

    • δ 8.50–8.70 ppm (pyrimidine protons).

  • IR : Peaks at 1680 cm⁻¹ (C=O stretch) and 1540 cm⁻¹ (C=N pyrazole).

Chromatographic Purity Assessment

HPLC analysis using a C18 column (MeCN/H₂O = 70:30) typically shows ≥98% purity for the final compound.

Comparative Data on Synthesis Methods

MethodConditionsYield (%)Purity (%)Reference
Solvent-basedDioxane, POCl₃, 90°C, 6h7597
Solvent-freeNeat, 120°C, 2h8898
Catalytic couplingPd(PPh₃)₄, K₂CO₃, 80°C, 12h7096

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-{1-[1-(2,3-dimethylphenyl)...}, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, coupling pyrazolo[3,4-d]pyrimidine intermediates with substituted benzamides under anhydrous conditions (e.g., acetonitrile or dichloromethane) yields the target compound. Key steps include refluxing with alkyl halides (e.g., RCH₂Cl) in the presence of K₂CO₃ as a base . Optimize yields by controlling stoichiometry (1.1–1.2 equivalents of alkylating agents) and using polar aprotic solvents to enhance reactivity. Post-reaction purification via recrystallization (e.g., acetonitrile) ensures high purity .

Q. How should researchers characterize the compound’s structure using spectroscopic methods?

  • Methodological Answer : Combine ¹H NMR and IR spectroscopy to confirm functional groups and regiochemistry. For instance:

  • ¹H NMR : Look for singlet peaks at δ 2.3–2.5 ppm (methyl groups on aryl rings) and δ 4.1–4.3 ppm (ethoxy group protons) .
  • IR : Stretching vibrations at 1650–1680 cm⁻¹ (amide C=O) and 1240–1270 cm⁻¹ (C-O in ethoxy group) validate key bonds .
  • Use elemental analysis to verify purity (>95%) and mass spectrometry (HRMS) for molecular ion confirmation.

Q. Which solvents and reaction conditions are optimal for key intermediates like pyrazolo[3,4-d]pyrimidine?

  • Methodological Answer : Pyrazolo[3,4-d]pyrimidine derivatives require anhydrous solvents (e.g., acetonitrile, dry benzene) to prevent hydrolysis. Reactions with aryl halides or isocyanates proceed efficiently at 60–80°C under nitrogen atmosphere to avoid oxidation. For example, dichloromethane facilitates urea/thiourea formation at room temperature with aryl isocyanates .

Q. How can regioselectivity in pyrazolo[3,4-d]pyrimidine substitution be confirmed experimentally?

  • Methodological Answer : Use NOE (Nuclear Overhauser Effect) NMR to detect spatial proximity between substituents. For instance, NOE correlations between the pyrimidine C4 proton and adjacent methyl groups confirm substitution patterns . Alternatively, X-ray crystallography of intermediates (e.g., benzoate derivatives) provides unambiguous regiochemical data .

Q. What purification techniques are effective for isolating the final compound?

  • Methodological Answer : After synthesis, employ column chromatography (silica gel, ethyl acetate/hexane gradient) to remove unreacted starting materials. Final purification via recrystallization from acetonitrile or ethanol yields crystalline solids with >98% purity. Monitor purity using TLC (Rf = 0.3–0.5 in ethyl acetate/hexane 1:1) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity between structural analogs?

  • Methodological Answer : Perform structure-activity relationship (SAR) studies by systematically varying substituents (e.g., 2,3-dimethylphenyl vs. 4-methoxyphenyl) and evaluating anti-inflammatory or kinase inhibition activity. Use dose-response assays (IC₅₀/EC₅₀) to compare potency. For inconsistent results, validate binding via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm target engagement .

Q. What computational strategies predict binding interactions with biological targets like kinases?

  • Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of target proteins (e.g., PI3K or JAK2). Prepare the ligand by optimizing 3D geometry (DFT B3LYP/6-31G*) and assign partial charges. Analyze binding poses for hydrogen bonds with catalytic residues (e.g., Lys-802 in PI3Kγ) and hydrophobic interactions with methyl/ethoxy groups . Validate predictions with molecular dynamics simulations (NAMD, 100 ns) to assess stability.

Q. How can heterocyclic reactivity challenges in derivative synthesis be addressed?

  • Methodological Answer : To avoid side reactions (e.g., ring-opening of pyrazolo[3,4-d]pyrimidine), use protecting groups (e.g., tert-butoxycarbonyl for amines) during functionalization. For electrophilic substitution, employ Lewis acids (e.g., AlCl₃) to direct reactions to specific positions . Monitor reaction progress via LC-MS to detect intermediates and optimize reaction time (<6 hrs for arylations).

Q. What experimental designs are robust for SAR studies targeting anti-inflammatory activity?

  • Methodological Answer : Design a library of analogs with systematic variations:

  • A-ring : Replace 2,3-dimethylphenyl with electron-withdrawing (e.g., 4-F) or donating (e.g., 4-OCH₃) groups.
  • B-ring : Modify the ethoxybenzamide moiety to carboxamide or sulfonamide.
    Evaluate in vitro inhibition of COX-2 or TNF-α secretion (ELISA) and correlate with LogP (HPLC-measured) to assess hydrophobicity-activity relationships .

Q. What strategies improve scalability in multi-step synthesis?

  • Methodological Answer : Optimize flow chemistry for high-yield steps (e.g., pyrazole formation) using microreactors to enhance mixing and heat transfer. For low-yield steps (e.g., benzamide coupling), switch to batch reactors with excess reagents (1.5 equivalents). Implement design of experiments (DoE) to identify critical parameters (temperature, catalyst loading) and reduce stepwise purification .

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